3-Bromo-4-methylbiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-methyl-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTFEWBUBJTNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Transformational Chemistry of 3 Bromo 4 Methylbiphenyl
Nucleophilic Aromatic Substitution Reactions at the Bromine Center
Nucleophilic aromatic substitution (SNAr) on aryl halides like 3-bromo-4-methylbiphenyl offers a versatile platform for introducing a range of functional groups. Unlike aliphatic nucleophilic substitution, the SNAr mechanism typically proceeds through an addition-elimination pathway, particularly when electron-withdrawing groups are present on the aromatic ring. wikipedia.orgmasterorganicchemistry.com However, in the absence of strong activating groups, these reactions often necessitate metal catalysis.
Introduction of Heteroatomic Functionalities
The replacement of the bromine atom in this compound with heteroatomic nucleophiles is a key transformation for synthesizing various derivatives. Palladium-catalyzed cross-coupling reactions are particularly prominent in this context.
The Buchwald-Hartwig amination stands out as a powerful method for forming carbon-nitrogen bonds. wikipedia.orgchemeurope.com This reaction utilizes a palladium catalyst with specialized phosphine (B1218219) ligands to couple aryl halides with a wide array of amines, including primary and secondary amines, under basic conditions. wikipedia.orglibretexts.orgacsgcipr.org For this compound, this reaction provides a direct route to substituted anilines, which are valuable intermediates in medicinal chemistry and materials science. The choice of palladium precatalyst, ligand, base, and solvent is crucial for optimizing the reaction conditions and achieving high yields. nih.gov
Similarly, the introduction of oxygen and sulfur functionalities can be achieved through analogous palladium-catalyzed C-O and C-S coupling reactions, expanding the synthetic utility of this compound.
Formation of Carbon-Carbon Bonds via Substitution
The formation of new carbon-carbon bonds at the site of the bromine atom is a cornerstone of modern organic synthesis, enabling the construction of more complex molecular architectures.
The Suzuki-Miyaura coupling is a widely employed palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organohalide. wikipedia.orglibretexts.org In the case of this compound, reaction with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base leads to the formation of a new biphenyl (B1667301) or styrene (B11656) derivative, respectively. wikipedia.orgberkeley.edu This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a diverse range of boronic acids. wikipedia.orgorganic-chemistry.org
Another significant C-C bond-forming reaction is the Stille coupling , which utilizes organotin reagents. While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki coupling in many applications.
Electrophilic Aromatic Substitution on the Biphenyl Core
Electrophilic aromatic substitution (SEAr) reactions introduce electrophiles onto the aromatic rings of this compound. wikipedia.org The reaction proceeds through a two-step mechanism involving the attack of the aromatic ring on the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org
Regioselectivity and Directing Effects of Existing Substituents
The positions at which electrophilic substitution occurs are dictated by the directing effects of the existing substituents—the bromine atom and the methyl group.
Methyl Group (-CH₃): The methyl group is an activating, ortho, para-director. It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org
Bromine Atom (-Br): Halogens are deactivating yet ortho, para-directing. They withdraw electron density through induction but can donate electron density through resonance. libretexts.org
The interplay of these two groups determines the regiochemical outcome of SEAr reactions. The activating effect of the methyl group generally dominates, directing incoming electrophiles to the positions ortho and para to it. Steric hindrance from the existing substituents can also influence the final product distribution. youtube.com
Mechanistic Considerations in Electrophilic Attack
The mechanism of electrophilic aromatic substitution involves the generation of a strong electrophile, which is then attacked by the π-electron system of the aromatic ring. masterorganicchemistry.com Common SEAr reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺). wikipedia.orgbyjus.com
Halogenation: Employing a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to create a more potent electrophile. libretexts.orgbyjus.com
Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H). wikipedia.orgbyjus.com
Friedel-Crafts Alkylation and Acylation: Introducing alkyl or acyl groups using an alkyl or acyl halide with a Lewis acid catalyst. wikipedia.org
The stability of the intermediate carbocation (arenium ion) is a key factor in determining the reaction pathway and the regioselectivity of the substitution. wikipedia.org
Formation and Reactivity of Organometallic Derivatives
This compound can be converted into various organometallic reagents, which are powerful nucleophiles and are widely used in organic synthesis to form new carbon-carbon bonds.
Grignard Reagents are formed by the reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.comlibretexts.org The resulting organomagnesium halide, 3-bromo-4-methylphenylmagnesium bromide, is a potent nucleophile and a strong base. sigmaaldrich.comwikipedia.org Grignard reagents readily react with a variety of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form alcohols and carboxylic acids, respectively. sigmaaldrich.comyoutube.com
Organolithium Reagents can be prepared by treating this compound with an alkyllithium reagent, such as n-butyllithium, through a halogen-metal exchange reaction. nih.govias.ac.in Organolithium compounds are generally more reactive and more basic than their Grignard counterparts. They are highly effective in nucleophilic addition and substitution reactions.
The formation and use of these organometallic derivatives must be carried out under inert and anhydrous conditions due to their high reactivity towards water and oxygen. sigmaaldrich.comlibretexts.org
Generation of Grignard Reagents and Organolithium Compounds
The presence of a bromine atom on the biphenyl framework allows for the facile generation of highly reactive organometallic species, namely Grignard reagents and organolithium compounds. These intermediates are pivotal for the formation of new carbon-carbon and carbon-heteroatom bonds.
Grignard Reagent Formation: The reaction of this compound with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), yields the corresponding Grignard reagent, (4-methylbiphenyl-3-yl)magnesium bromide. The initiation of this reaction can sometimes be challenging and may require activation of the magnesium surface, for instance, with a small crystal of iodine or by mechanical means. The general procedure involves the slow addition of a solution of the aryl bromide to a suspension of magnesium turnings in the solvent. The reaction is exothermic and is often characterized by the disappearance of the magnesium metal and the formation of a cloudy solution. While specific yields for the formation of (4-methylbiphenyl-3-yl)magnesium bromide are not extensively reported, analogous preparations, such as that of (4-methylphenyl)magnesium bromide from 4-bromotoluene, proceed in high yields, often around 95%.
Organolithium Compound Formation: Alternatively, treatment of this compound with a strong organolithium base, most commonly n-butyllithium (n-BuLi), at low temperatures (typically -78 °C) in an inert solvent like THF, facilitates a lithium-halogen exchange reaction. This process rapidly generates the corresponding organolithium species, 3-lithio-4-methylbiphenyl. This method is particularly useful when the presence of a Grignard-incompatible functional group is a concern. The resulting organolithium compound is a powerful nucleophile and a strong base.
Cross-Coupling Reactions Utilizing Organometallic Species
The organometallic derivatives of this compound are valuable precursors for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures. While specific examples for this compound are not extensively documented in readily available literature, the principles of these reactions are well-established for a wide range of aryl bromides.
The general approach involves the in situ generation of the organometallic reagent, which then participates in the catalytic cycle of the cross-coupling reaction. For instance, the Grignard reagent can be used in Kumada and Negishi-type couplings, while the organolithium species can be transmetalated with zinc halides for Negishi couplings or with borates for Suzuki-type reactions.
Below is a representative table of common cross-coupling reactions and their general conditions, which are applicable to aryl bromides like this compound.
| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent |
|---|---|---|---|---|---|
| Suzuki Coupling | Arylboronic acid or ester | Pd(OAc)2 or Pd(PPh3)4 | PPh3, SPhos, XPhos | K2CO3, Cs2CO3, K3PO4 | Toluene (B28343), Dioxane, THF/H2O |
| Stille Coupling | Organostannane | Pd(PPh3)4 | PPh3, AsPh3 | Not always required | Toluene, THF, DMF |
| Negishi Coupling | Organozinc reagent | Pd(dba)2 or Ni(acac)2 | SPhos, XPhos, dppf | Not required | THF, Dioxane |
| Heck Coupling | Alkene | Pd(OAc)2 | PPh3, P(o-tol)3 | Et3N, K2CO3 | DMF, Acetonitrile |
| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2/CuI | PPh3 | Et3N, Piperidine | THF, DMF |
Oxidative and Reductive Transformations of this compound
Beyond organometallic chemistry, this compound can undergo oxidative and reductive transformations to introduce new functional groups or to remove the bromine atom.
Oxidation Pathways for Functionalization
The aromatic rings of this compound are susceptible to oxidation, although the conditions must be carefully controlled to achieve selective functionalization. Direct oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. However, these harsh conditions may also lead to degradation of the biphenyl core.
A more subtle approach involves the introduction of hydroxyl groups onto the aromatic rings. While direct hydroxylation is challenging, metabolic studies of related polychlorinated biphenyls (PCBs) indicate that cytochrome P450 enzymes can hydroxylate the aromatic rings, often at positions para to the existing substituents. For this compound, this would suggest potential hydroxylation at the 4'-position of the unsubstituted phenyl ring or at the 5-position of the substituted ring.
Synthetic methodologies for the hydroxylation of aromatic compounds often involve multi-step sequences. For instance, the compound could be nitrated, followed by reduction of the nitro group to an amine, which can then be converted to a diazonium salt and subsequently hydrolyzed to the corresponding phenol (B47542).
Reductive Debromination and Other Reduction Strategies
The carbon-bromine bond in this compound can be cleaved under reductive conditions, a process known as reductive debromination or hydrodehalogenation. This transformation is useful for synthesizing the parent 4-methylbiphenyl (B165694) or for selectively removing the bromine atom in the presence of other functional groups.
A common and efficient method for reductive debromination is catalytic hydrogenation. This typically involves reacting the aryl bromide with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C), in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297). A base, such as sodium acetate or triethylamine, is often added to neutralize the hydrobromic acid that is formed during the reaction. Bromides are generally reduced more readily than chlorides under these conditions.
Alternatively, metal hydrides such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) in the presence of a transition metal catalyst can also effect reductive dehalogenation. However, these reagents are less selective and may also reduce other functional groups present in the molecule.
The following table summarizes general conditions for the reductive debromination of aryl bromides.
| Reagent/Catalyst | Hydrogen Source | Solvent | General Conditions |
|---|---|---|---|
| Pd/C | H2 gas | Ethanol, Ethyl Acetate | Room temperature to moderate heating, atmospheric or elevated pressure |
| LiAlH4 | Hydride transfer | THF, Diethyl ether | Reflux |
| NaBH4/PdCl2 | Hydride transfer | Methanol, Ethanol | Room temperature |
Computational and Theoretical Investigations of 3 Bromo 4 Methylbiphenyl and Analogous Systems
Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules like 3-Bromo-4-methylbiphenyl at an atomic level. Through various theoretical models, researchers can predict molecular behavior, complementing and guiding experimental work. These in silico investigations are particularly valuable for studying complex systems and transient species that are difficult to analyze empirically.
Applications of 3 Bromo 4 Methylbiphenyl in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in Pharmaceutical Synthesis
The biphenyl (B1667301) scaffold is a common motif in many biologically active compounds. The presence of a bromine atom in 3-Bromo-4-methylbiphenyl provides a reactive handle for various cross-coupling reactions, most notably the Suzuki coupling, which is a powerful tool for constructing carbon-carbon bonds in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). nih.govnih.govresearchgate.netmdpi.comnih.gov
Precursor for Retinoids and Receptor Inhibitors
Retinoids, a class of compounds derived from vitamin A, are crucial for various biological processes, and their synthetic analogs are used in the treatment of cancers and dermatological conditions. nih.gov The development of selective retinoid X receptor (RXR) ligands is an active area of research. nih.gov Structural modifications to existing retinoid scaffolds have been shown to influence receptor selectivity. For instance, the introduction of a methyl group at the 3-position of the tetrahydronaphthalene ring of certain retinoid analogs confers selectivity for RXRs. nih.gov While direct synthesis of retinoids from this compound is not explicitly detailed in the reviewed literature, its structure suggests potential as a precursor. The methyl group at the 4-position and the bromine at the 3-position on the biphenyl core could be strategically utilized to construct complex retinoid-like structures. The biphenyl unit itself can act as a rigid core, and further functionalization via the bromo group could lead to novel RXR-selective ligands.
| Precursor Compound | Potential Target Class | Relevant Synthetic Reactions |
| This compound | Retinoid X Receptor (RXR) Selective Ligands | Suzuki Coupling, Sonogashira Coupling |
| Substituted Naphthalene Precursors | Retinoid Analogs | Various cross-coupling reactions |
Building Block for Complex API Structures
The synthesis of complex active pharmaceutical ingredients often involves the assembly of multiple molecular fragments. Biphenyl derivatives are integral to many pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction is a widely used method for creating the biphenyl core structure, often employing a brominated precursor. nih.govnih.govmdpi.com
For example, the synthesis of biphenyl tyrosine derivatives and biphenyl oxazole (B20620) derivatives has been achieved using Suzuki coupling reactions with brominated precursors. nih.gov Similarly, the preparation of biphenyl chalcone (B49325) derivatives involves the Suzuki coupling of a brominated acetophenone (B1666503) with phenylboronic acid. nih.gov These examples highlight the utility of bromo-biphenyl compounds as versatile intermediates. This compound, with its specific substitution pattern, can be employed in similar synthetic strategies to create novel and complex APIs. The methyl group can influence the compound's solubility, metabolic stability, and binding affinity to biological targets.
Contributions to Agrochemical and Specialty Chemical Production
Brominated aromatic compounds are important intermediates in the production of agrochemicals, such as fungicides and herbicides. While specific applications of this compound in this sector are not extensively documented, the reactivity of the carbon-bromine bond makes it a suitable candidate for the synthesis of agrochemical active ingredients. The biphenyl moiety is present in some pesticides, and the introduction of methyl and bromo substituents can be used to fine-tune the biological activity and physical properties of the final product.
Potential Applications in Advanced Materials and Polymer Science
The rigid and planar structure of the biphenyl unit makes it an excellent component for advanced materials, including polymers, liquid crystals, and optoelectronic materials. researching.cn
Synthesis of Functionalized Biphenyl-based Monomers
This compound can serve as a monomer or a precursor to monomers for the synthesis of functionalized polymers. The bromine atom can be converted to other functional groups, such as boronic esters, which are then used in polymerization reactions like Suzuki polymerization. This allows for the creation of polymers with tailored electronic and physical properties. The methyl group can enhance the solubility of the resulting polymers, making them easier to process.
Development of Biphenyl-containing Liquid Crystals and Optoelectronic Materials
Biphenyl derivatives are a cornerstone of liquid crystal technology, valued for their chemical stability and the wide temperature range of their mesophases. researchgate.netuea.ac.uk The synthesis of biphenyl liquid crystals often involves the use of brominated biphenyls as key intermediates. researchgate.netacs.org For instance, the synthesis of novel biphenyl liquid crystal compounds has been achieved through the reaction of biphenyl precursors, highlighting the importance of this structural motif. researchgate.net Similarly, polyfluorinated biphenyls, used in liquid crystal displays, are often synthesized via Suzuki-Miyaura coupling of brominated starting materials. acs.orgnih.gov
The development of triphenylene (B110318) discotic liquid crystals, which have potential applications in electronic devices, has also been influenced by advances in biphenyl synthesis. uea.ac.uk Furthermore, biphenyl derivatives are being explored for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable electronic properties. researching.cnmdpi.com The synthesis of high-temperature biphenyltetracarboxydiimide liquid crystals has been demonstrated, showcasing the versatility of the biphenyl core in creating materials with specific thermal behaviors. mdpi.com this compound, through reactions that replace the bromine atom, can be incorporated into these complex structures to modulate their liquid crystalline or optoelectronic properties.
| Application Area | Key Structural Feature | Relevant Synthetic Methodologies |
| Liquid Crystals | Rigid Biphenyl Core | Suzuki-Miyaura Coupling, Esterification |
| Optoelectronic Materials | Conjugated Biphenyl System | Cross-coupling reactions |
| Functionalized Polymers | Reactive Bromo-group for Polymerization | Suzuki Polymerization |
Structure Reactivity and Structure Application Relationships Srar of 3 Bromo 4 Methylbiphenyl
Impact of Bromine and Methyl Group Positions on Chemical Transformations
The reactivity of the 3-Bromo-4-methylbiphenyl core is a direct consequence of the electronic and steric influences exerted by the bromine atom at the 3-position and the methyl group at the 4-position. The bromine atom, being an electronegative halogen, serves as a versatile functional handle, primarily for metal-catalyzed cross-coupling reactions. Its position at C3 makes it a crucial site for forming new carbon-carbon or carbon-heteroatom bonds.
The methyl group at the C4 position is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. In concert, the bromine atom is deactivating yet directs incoming electrophiles to the ortho and para positions, while the activating methyl group also directs to its ortho and para positions. This combined influence affects the regiochemistry of further substitutions on the phenyl ring.
The C-Br bond is significantly weaker than C-H or C-C bonds, making it the primary site for reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. rsc.orgprinceton.edu For instance, in palladium-catalyzed reactions, the oxidative addition step typically occurs at the C-Br bond, initiating the catalytic cycle. youtube.com The presence of the adjacent methyl group at C4 can sterically and electronically modulate the reactivity of this C-Br bond.
Comparative Studies with Isomeric Bromo-Methylbiphenyls (e.g., 4-Bromo-4'-methylbiphenyl)
Comparing this compound with its isomers reveals the critical role of substituent placement. For example, in electrophilic aromatic substitution reactions, the regiochemical outcomes and reaction rates differ significantly across isomers. A study on the nitration of methylbiphenyl isomers showed that the steric influence of a methyl group at the 2-position restricts planarization of the carbocation intermediate, affecting the reaction's regioselectivity. spu.edu While this study focused on 2-methylbiphenyl, the principles apply to the steric environment in this compound.
Theoretical studies using Density Functional Theory (DFT) on substituted biphenyl (B1667301) molecules have shown that while the total energy may be similar among isomers, properties like the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Fermi level, and electrochemical hardness vary significantly with the position of the substituents. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. scirp.orgresearchgate.net
Let's consider a comparison with 4-Bromo-4'-methylbiphenyl, an isomer where the substituents are on different rings.
Interactive Data Table: Comparison of Bromo-Methylbiphenyl Isomers
| Property | This compound | 4-Bromo-4'-methylbiphenyl | Rationale for Differences |
| Reactivity in Suzuki Coupling | The C-Br bond is influenced by the adjacent electron-donating methyl group, potentially affecting catalyst coordination. | The C-Br bond is electronically influenced by the para-phenyl group, with less steric hindrance from the distant methyl group. | Steric hindrance and electronic effects are localized differently, impacting the oxidative addition step. nih.govwikipedia.org |
| Reactivity in Electrophilic Substitution | The substituted ring is activated by the methyl group and deactivated by the bromine. The other ring is activated by the substituted phenyl group. | Both rings have distinct electronic environments. One ring is deactivated by bromine, the other activated by the methyl group. | The directing effects of the substituents are not in competition on the same ring, leading to more predictable substitution patterns. |
| Dihedral Angle | The ortho-substituent (relative to the other ring) is a hydrogen, but the C3-Br and C4-CH3 groups create a specific steric and electronic environment that influences the rotation around the central C-C bond. acs.org | With substituents at the 4 and 4' positions, steric hindrance to rotation is minimal, allowing for greater planarity and conjugation. | Steric hindrance between adjacent groups or groups at the ortho positions (2, 2', 6, 6') significantly impacts the biphenyl's shape and racemization rates. wikipedia.orgacs.org |
| Symmetry | Lower symmetry (C1 or Cs). | Higher symmetry (C2h if planar). | The substitution pattern directly determines the molecular symmetry. researchgate.net |
Strategies for Derivatization to Enhance Specific Functional Utilities
This compound is a valuable intermediate, and its derivatization is key to synthesizing molecules with specific functions, particularly in pharmaceuticals and materials science. The bromine atom serves as a key attachment point for building molecular complexity.
Key Derivatization Reactions:
Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming C-C bonds. wikipedia.org The bromine atom of this compound can be coupled with a variety of organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst and a base. youtube.comwikipedia.org This strategy is widely used to synthesize complex biaryl and polyolefin structures. wikipedia.org For example, coupling with an appropriate boronic acid is a common route to create precursors for pharmaceuticals. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl bromide with an amine. researchgate.netorganic-chemistry.org This is a crucial transformation for synthesizing arylamines, which are prevalent in medicinal chemistry and materials science. researchgate.netscispace.com The reaction can be highly regioselective, with the amination occurring specifically at the C-Br bond over other potentially reactive sites. researchgate.netnih.gov
Carboxylation: The bromo group can be transformed into a carboxylic acid moiety. This can be achieved via lithium-halogen exchange followed by quenching with carbon dioxide, or through palladium-catalyzed carbonylation reactions. This introduces a versatile functional group that can be further modified, for instance, in the synthesis of biphenyl-carboxylic acid derivatives which are important intermediates. researchgate.netchemicalbook.comsigmaaldrich.com For example, 4'-methylbiphenyl-2-carboxylic acid methyl ester is an intermediate in the synthesis of the antihypertensive drug Telmisartan. chemicalbook.com
Interactive Data Table: Derivatization of this compound
| Reaction Type | Reagents | Product Type | Functional Utility |
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | 3-Aryl-4-methylbiphenyl | Building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical compounds. rsc.orgwikipedia.org |
| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Base | 3-(R¹R²N)-4-methylbiphenyl | Synthesis of pharmacologically active arylamines and ligands for catalysis. researchgate.netorganic-chemistry.orgresearchgate.net |
| Carboxylation | 1. n-BuLi, 2. CO₂; or CO, Pd catalyst | 4-Methylbiphenyl-3-carboxylic acid | Precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules. nih.govchemicalbook.com |
| Heck Coupling | Alkene, Pd catalyst, Base | 3-Alkenyl-4-methylbiphenyl | Synthesis of styrenes and other vinyl-substituted aromatics for polymers and fine chemicals. |
These derivatization strategies highlight the role of this compound as a versatile platform, where the initial structure directly enables the synthesis of a wide array of functional materials and molecules through targeted chemical transformations.
Future Research Directions and Emerging Trends in 3 Bromo 4 Methylbiphenyl Chemistry
Development of More Sustainable and Green Synthetic Routes
The chemical industry is increasingly under pressure to adopt more environmentally friendly practices. chemistryjournals.netzenodo.org This has spurred significant research into "green chemistry," which focuses on designing chemical processes that minimize environmental impact. zenodo.org For compounds like 3-Bromo-4-methylbiphenyl, this translates to developing synthetic routes that are more sustainable than traditional methods.
Historically, the synthesis of biphenyls often involved harsh reaction conditions and the use of hazardous reagents. google.com Future research is geared towards creating pathways that are more efficient and generate less waste. Key areas of exploration include:
Alternative Solvents: Moving away from volatile and toxic organic solvents towards greener alternatives like water, ionic liquids, and supercritical fluids is a major focus. chemistryjournals.net
Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild conditions, reducing energy consumption and by-product formation.
Flow Chemistry: Continuous flow reactors provide better control over reaction parameters, leading to higher yields, improved safety, and easier scale-up compared to traditional batch processes. unito.it
A notable example of a greener approach is the BHC Company's (now part of BASF) synthesis of ibuprofen, which utilizes a catalytic process to improve atom economy and reduce waste. chemistryjournals.net Similar principles are being applied to the synthesis of a wide range of organic compounds, including biphenyl (B1667301) derivatives.
Exploration of Novel Catalytic Systems for Selective Transformations
Catalysis is at the heart of modern organic synthesis, enabling the selective and efficient transformation of molecules. rsc.org For this compound, the development of novel catalytic systems is crucial for unlocking its full potential in various applications.
Cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, are fundamental for creating the biphenyl scaffold. rsc.orgnih.gov Future research in this area is focused on:
Expanding Catalyst Scope: Developing catalysts based on more abundant and less expensive metals than palladium, such as nickel, copper, and iron. researchgate.net
Improving Selectivity: Designing catalysts that can precisely control the regioselectivity and stereoselectivity of reactions, which is critical for the synthesis of complex molecules and pharmaceuticals.
Photocatalysis: Utilizing visible light to drive chemical reactions offers a more sustainable energy source compared to traditional heating. rsc.org The development of conjugated polymer networks as photocatalysts for C-N cross-coupling reactions is a promising area of research. rsc.org
Recent studies have demonstrated the use of palladium-based catalysts in conjunction with bidentate ligand compounds for the oxidative coupling of aromatic compounds, offering a selective route to asymmetrically substituted biphenyl derivatives. google.com
Advanced Analytical and Spectroscopic Techniques for In-situ Reaction Monitoring
A deeper understanding of reaction mechanisms is essential for optimizing chemical processes. Advanced analytical and spectroscopic techniques that allow for real-time, in-situ monitoring of reactions are becoming increasingly important. rsc.org
For the synthesis and transformation of this compound, these techniques can provide invaluable insights into:
Reaction Kinetics: Determining the rate of reaction and identifying rate-limiting steps.
Intermediate Identification: Detecting and characterizing transient intermediates, which can help to elucidate complex reaction pathways.
Catalyst Behavior: Observing the catalyst's active state and deactivation pathways under reaction conditions.
Techniques such as High-Pressure Fourier-Transform Infrared (HP-FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for these investigations. rsc.org For instance, in-situ FTIR spectroscopy has been used to study the behavior of rhodium complexes in hydroformylation reactions, providing a near-complete elucidation of the catalyst's molecular structure under relevant conditions. rsc.org
Further Investigation into Biological Activities and Medicinal Chemistry Potential
Biphenyl derivatives are a cornerstone in medicinal chemistry, with many drugs containing this structural motif. rsc.orgbiosynce.com The biphenyl scaffold contributes to a drug's biological activity by influencing its solubility, binding affinity to target proteins, and metabolic stability. biosynce.com
While the specific biological activities of this compound are not extensively documented in publicly available research, its structural similarity to other biologically active biphenyls suggests potential for further investigation. Future research in this area could involve:
Screening for Biological Activity: Testing this compound and its derivatives against a wide range of biological targets to identify potential therapeutic applications.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the molecule to understand how different functional groups influence its biological activity. For example, studies on substituted N-(biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamides have shown that the nature of the substituent significantly impacts anticonvulsant activity. acs.org
Development of Novel Therapeutics: Using this compound as a building block for the synthesis of new drug candidates. Biphenyl derivatives have shown promise as anti-inflammatory, anti-cancer, and antimicrobial agents. rsc.orgbiosynce.com For instance, novel biphenyl pyridines have been developed as potent inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. acs.org
Expansion of Applications in Supramolecular Chemistry and Nanomaterials
The unique structural and electronic properties of biphenyls make them attractive building blocks for the construction of complex supramolecular assemblies and advanced nanomaterials. researchgate.netrsc.org The torsion along the biphenyl axis influences the molecule's shape and its interactions with other molecules. researchgate.net
Future research is exploring the use of this compound and its derivatives in:
Self-Assembling Monolayers: Creating ordered molecular layers on surfaces, which have potential applications in electronics and sensors. Studies on 4-acetylbiphenyl (B160227) on a gold surface have shown the formation of robust and reproducible supramolecular structures. rsc.org
Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are used as fluorescent layers in OLEDs. rsc.org The development of new biphenyl-containing materials could lead to more efficient and durable displays and lighting.
Nanoporous Materials: Synthesizing materials with well-defined pores at the nanoscale, which can be used for gas storage, separation, and catalysis.
The ability to tune the properties of these materials by modifying the substituents on the biphenyl core makes this a particularly exciting area of research.
Process Intensification and Scale-up Considerations for Industrial Relevance
For any chemical compound to have a real-world impact, its synthesis must be scalable and economically viable. Process intensification aims to develop smaller, more efficient, and more sustainable chemical production processes. unito.itmdpi.com
For this compound, future research in this area will focus on:
Continuous Manufacturing: Transitioning from batch production to continuous flow processes to improve efficiency, consistency, and safety. unito.it
Reaction Engineering: Optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize costs.
Downstream Processing: Developing efficient methods for product purification and solvent recycling to reduce waste and environmental impact.
The design of a biphenyl chemical factory from benzene (B151609) with a capacity of 10,000 tons per year highlights the industrial potential of biphenyl production. scispace.com As the demand for specialty chemicals like this compound grows, so too will the need for robust and efficient large-scale production methods.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-Bromo-4-methylbiphenyl, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 3-bromo-4-methylphenylboronic acid and bromobenzene derivatives. Key parameters include using a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and anhydrous solvents (e.g., THF or DMF) under inert atmosphere . Bromination of 4-methylbiphenyl using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) is another approach, requiring precise temperature control (60–80°C) to minimize side reactions .
Q. What analytical techniques are critical for characterizing this compound, and how should they be applied?
- Methodology :
- NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent positions. For example, the methyl group at the 4-position will show a singlet (~δ 2.3 ppm), while aromatic protons exhibit splitting patterns reflective of bromine’s electron-withdrawing effects .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity, referencing standards like 3-bromobiphenyl (CAS 2113-57-7) .
Q. How is this compound utilized as an intermediate in pharmaceutical research?
- Methodology : The compound serves as a precursor for biphenyl-based drug candidates . For instance, carboxylation at the 4-methyl position (via Friedel-Crafts acylation) yields derivatives with enhanced binding to enzyme active sites. Its bromine atom enables further functionalization (e.g., Grignard reactions) to introduce pharmacophores .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
- Methodology : Challenges include twinning and disorder in aromatic rings . Use SHELXD for initial structure solution with dual-space algorithms, followed by TWIN refinement in SHELXL for twinned data. High-resolution data (d < 0.8 Å) and anisotropic displacement parameters improve accuracy .
Q. How do steric and electronic effects of the 3-bromo and 4-methyl substituents influence reactivity in cross-coupling reactions?
- Methodology : The methyl group increases steric hindrance, slowing transmetallation in Suzuki couplings. Mitigate this by using bulky ligands (e.g., SPhos) to stabilize the palladium intermediate. The bromine atom directs electrophilic substitution to the para position, which can be validated via DFT calculations (e.g., Gaussian09) .
Q. How can contradictory purity assessments between HPLC and NMR be resolved?
- Methodology : Contradictions often stem from isomeric byproducts (e.g., 2-bromo-4-methylbiphenyl) undetected by HPLC. Combine 2D NMR techniques (e.g., COSY, NOESY) to identify isomers. Cross-validate with GC-MS using electron ionization (EI) to fragment and distinguish isomers .
Q. What strategies improve solubility of this compound in aqueous systems for biological assays?
- Methodology : Introduce polar substituents (e.g., sulfonate groups) via post-synthetic modification. Alternatively, use co-solvents like DMSO (≤1% v/v) or formulate with cyclodextrins to enhance aqueous dispersion without altering bioactivity .
Q. How can this compound be derivatized for use in materials science?
- Methodology : Perform Ullmann coupling with thiophene derivatives to create π-conjugated polymers. Optimize reaction conditions (e.g., CuI/1,10-phenanthroline catalyst in DMF at 110°C) to achieve high molecular weights. Characterize optoelectronic properties via UV-Vis and cyclic voltammetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
